molecular formula C16H20N2O3 B5568051 3-(4-morpholinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione CAS No. 98708-28-2

3-(4-morpholinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione

Cat. No.: B5568051
CAS No.: 98708-28-2
M. Wt: 288.34 g/mol
InChI Key: FUYDIJQDGWAJKZ-UHFFFAOYSA-N
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Description

3-(4-morpholinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1996 by a team of researchers from the pharmaceutical company Merck. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Characterization

Research by Amirnasr et al. (2001) details the synthesis and spectroscopic characterization of Co(III) complexes, including analysis of morpholine and pyrrolidine variants. This study underscores the chemical's utility in forming complexes with significant potential in various scientific applications, emphasizing its structural and bonding properties through X-ray diffraction techniques (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).

Oliveira et al. (2002) synthesized new enamine derivatives of lapachol, exploring their biological activities. The study focuses on the modification of 3-(4-Morpholinyl)-1-(2-Phenylethyl)-2,5-Pyrrolidinedione to assess its impact on biological efficacy, highlighting its versatile role in creating compounds with potential therapeutic applications (Oliveira, Lemos, de Mattos, Segundo, Santiago, & Braz-Filho, 2002).

Applications in Heterocyclic Chemistry

Knüppel et al. (2000) explored the dynamic features of bis(aminocyclopentadienyl) and bis(aminoindenyl) zirconium complexes, including those derived from morpholine. This research contributes to our understanding of the compound's flexibility in forming diverse heterocyclic structures, showcasing its significance in the development of novel chemical entities with possible industrial and pharmaceutical relevance (Knüppel, Faure, Erker, Kehr, Nissinen, & Fröhlich, 2000).

Pitacco et al. (1974) investigated the tautomerism of enamines derived from 2-tetralone, examining the differences in nucleophilic behavior between morpholine and pyrrolidine enamines. This study provides insights into the compound's reactivity and its applications in synthesizing specific structures, contributing to the broader field of organic synthesis and reaction mechanisms (Pitacco, Colonna, Valentin, & Risaliti, 1974).

Properties

IUPAC Name

3-morpholin-4-yl-1-(2-phenylethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-15-12-14(17-8-10-21-11-9-17)16(20)18(15)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYDIJQDGWAJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349484
Record name 2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98708-28-2
Record name 2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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